molecular formula C5H6IN B1602047 2-Iodo-1-methylpyrrole CAS No. 34671-29-9

2-Iodo-1-methylpyrrole

Cat. No.: B1602047
CAS No.: 34671-29-9
M. Wt: 207.01 g/mol
InChI Key: OVUKRIWLBFTBER-UHFFFAOYSA-N
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Description

2-Iodo-1-methylpyrrole is a heterocyclic organic compound with the molecular formula C5H6IN It is a derivative of pyrrole, where an iodine atom is substituted at the second position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-methylpyrrole typically involves the iodination of 1-methylpyrrole. One common method is the reaction of 1-methylpyrrole with iodine in the presence of a strong oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_7\text{N} + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_5\text{H}_6\text{IN} + 2\text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1-methylpyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions, with bases like potassium phosphate and solvents such as tetrahydrofuran.

Major Products:

    Substitution Reactions: Products include various substituted pyrroles, depending on the nucleophile used.

    Oxidation Reactions: Products include 2-iodo-1-formylpyrrole or 2-iodo-1-carboxylpyrrole.

    Coupling Reactions: Products include biaryl compounds or other complex aromatic systems.

Scientific Research Applications

2-Iodo-1-methylpyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly in the field of oncology.

    Industry: Utilized in the production of advanced materials, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Iodo-1-methylpyrrole depends on its specific application. In biological systems, it may interact with cellular targets through various pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    2-Bromo-1-methylpyrrole: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.

    2-Chloro-1-methylpyrrole: Contains a chlorine atom, which can influence its chemical properties and applications.

    1-Methylpyrrole: The parent compound without any halogen substitution, used as a reference for comparing reactivity and properties.

Uniqueness: 2-Iodo-1-methylpyrrole is unique due to the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions and potentially improve its biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s behavior in various applications.

Properties

IUPAC Name

2-iodo-1-methylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN/c1-7-4-2-3-5(7)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUKRIWLBFTBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512859
Record name 2-Iodo-1-methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34671-29-9
Record name 2-Iodo-1-methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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